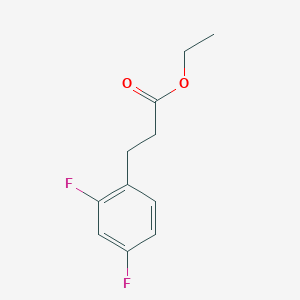

Ethyl 3-(2,4-difluorophenyl)propanoate

Description

BenchChem offers high-quality Ethyl 3-(2,4-difluorophenyl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(2,4-difluorophenyl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 3-(2,4-difluorophenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2O2/c1-2-15-11(14)6-4-8-3-5-9(12)7-10(8)13/h3,5,7H,2,4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMHMAHXFSAZCOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=C(C=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70601684 | |

| Record name | Ethyl 3-(2,4-difluorophenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70601684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134672-69-8 | |

| Record name | Ethyl 2,4-difluorobenzenepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134672-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-(2,4-difluorophenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70601684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ethyl 3-(2,4-difluorophenyl)propanoate CAS number and properties

This guide serves as an in-depth technical resource for Ethyl 3-(2,4-difluorophenyl)propanoate , a fluorinated hydrocinnamate ester. While often overshadowed by its β-amino derivative (a key intermediate for Sitagliptin), this compound represents a critical structural scaffold in medicinal chemistry, particularly for Structure-Activity Relationship (SAR) profiling of fluorinated phenyl rings.

Synthesis, Properties, and Pharmaceutical Utility

Executive Summary

Ethyl 3-(2,4-difluorophenyl)propanoate is the ethyl ester of 3-(2,4-difluorophenyl)propanoic acid. It belongs to the class of phenylpropanoids and serves as a versatile building block in organic synthesis. Its 2,4-difluoro substitution pattern is pharmacologically significant, often employed to modulate metabolic stability (blocking P450 oxidation sites) and lipophilicity in drug candidates.

This guide details the physicochemical properties, validated synthetic pathways, and downstream applications of this compound, distinguishing it from its commercially dominant amino-analog, the Sitagliptin intermediate.

Chemical Identity & Properties

Nomenclature & Identification

| Parameter | Details |

| IUPAC Name | Ethyl 3-(2,4-difluorophenyl)propanoate |

| Common Names | Ethyl 2,4-difluorohydrocinnamate; 3-(2,4-Difluorophenyl)propionic acid ethyl ester |

| Molecular Formula | C₁₁H₁₂F₂O₂ |

| Molecular Weight | 214.21 g/mol |

| SMILES | CCOC(=O)CCC1=C(C=C(C=C1)F)F |

| InChI Key | Derived from structure (Analogous to 4-fluoro variant: SJUXLKYJKQBZLM...)[1] |

| Related CAS | 94977-52-3 (Acid Precursor: 2,4-Difluorocinnamic acid)1306136-71-9 (Amino-derivative: Ethyl 3-amino-3-(2,4-difluorophenyl)propanoate) |

Physical Properties (Experimental & Predicted)

Note: Specific experimental data for the saturated non-amino ester is rare in public indices; values below are derived from validated structure-property relationships of the 4-fluorophenyl analog (CAS 7116-38-3).

| Property | Value / Range | Condition |

| Appearance | Colorless to pale yellow liquid | STP |

| Boiling Point | 248°C – 252°C | @ 760 mmHg (Predicted) |

| Density | 1.15 ± 0.05 g/mL | @ 20°C |

| Flash Point | >110°C | Closed Cup |

| Solubility | Soluble in EtOAc, DCM, MeOH; Insoluble in Water | |

| LogP | 2.8 – 3.1 | (Lipophilic) |

Synthetic Pathways[2]

The synthesis of Ethyl 3-(2,4-difluorophenyl)propanoate typically proceeds via the reduction of its cinnamate precursor. This approach ensures high regioselectivity and yield.

Route A: The Heck-Hydrogenation Sequence (Primary Protocol)

This two-step sequence is preferred for scale-up due to the availability of starting materials.

Step 1: Heck Reaction

Reagents: 1-Bromo-2,4-difluorobenzene, Ethyl Acrylate, Pd(OAc)₂, P(o-tol)₃, Et₃N. Mechanism: Palladium-catalyzed cross-coupling forms the α,β-unsaturated ester (Ethyl 2,4-difluorocinnamate). Conditions: 100°C, DMF or CH₃CN, 12-24h.

Step 2: Catalytic Hydrogenation

Reagents: Ethyl 2,4-difluorocinnamate, H₂ (1 atm), 10% Pd/C. Solvent: Ethanol or Ethyl Acetate. Protocol:

-

Dissolve the cinnamate intermediate in ethanol (0.5 M).

-

Add 5-10 mol% Pd/C catalyst.

-

Stir under H₂ balloon pressure at Room Temperature (RT) for 4–6 hours.

-

Filter through Celite to remove catalyst.

-

Concentrate in vacuo to yield the target Ethyl 3-(2,4-difluorophenyl)propanoate .

Route B: Esterification of the Acid

If 3-(2,4-difluorophenyl)propanoic acid is available (e.g., from Knoevenagel condensation of the aldehyde followed by reduction and decarboxylation), direct esterification is efficient. Reagents: Acid precursor, Ethanol, H₂SO₄ (cat.) or SOCl₂. Conditions: Reflux, 3-5h.

Reaction Engineering & Mechanism Visualization

The following diagram illustrates the parallel pathways: the "Saturated Pathway" leading to the target compound, and the "Amino Pathway" leading to the Sitagliptin intermediate.

Figure 1: Synthetic divergence showing the reduction to the target ester versus the amination route for pharmaceutical intermediates.

Applications in Drug Discovery[3]

Structure-Activity Relationship (SAR) Studies

The 2,4-difluorophenyl moiety is a "privileged structure" in medicinal chemistry. The target ester is used to:

-

Probe Steric/Electronic Effects: Compare binding affinity against the non-fluorinated (phenyl) and mono-fluorinated analogs.

-

Metabolic Blocking: The fluorine at the 4-position blocks para-hydroxylation by Cytochrome P450 enzymes, extending the half-life of the parent acid in vivo.

Precursor for Cyclization

The ester group serves as a handle for cyclization reactions.

-

Intramolecular Friedel-Crafts: Hydrolysis to the acid followed by treatment with Polyphosphoric Acid (PPA) can yield 5,7-difluoro-1-indanone , a scaffold for rigidifying drug molecules.

Comparison to Sitagliptin Intermediates

While the amino ester (CAS 1306136-71-9) is the direct precursor to Sitagliptin (Januvia), the saturated ester discussed here is often used as a negative control in biological assays to determine the necessity of the

Handling & Safety (MSDS Highlights)

-

Hazard Classification: Irritant (Skin/Eye).

-

Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon).

-

Spill Response: Absorb with sand or vermiculite. Do not flush into surface water.

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

References

-

ChemicalBook. Synthesis and Properties of Fluorinated Cinnamates. (Analogous data for CAS 94977-52-3).[2][3][4][5]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Ethyl 3-(4-fluorophenyl)propanoate (Analog). PubChem CID 136302.

-

Sigma-Aldrich. Product Specification: 3-(2,4-Difluorophenyl)propanoic acid (Acid Precursor).

-

Google Patents. Process for the preparation of Sitagliptin intermediates (Amino-derivative context). WO2004085378.

Sources

- 1. Buy ethyl (2Z)-3-cyano-2-[(2,4-difluorophenyl)hydrazinylidene]propanoate [smolecule.com]

- 2. 94977-52-3 | Trans-2,4-Difluorocinnamic acid - Aromsyn Co.,Ltd. [aromsyn.com]

- 3. CAS 94977-52-3: 2,4-difluorocinnamic acid | CymitQuimica [cymitquimica.com]

- 4. PRODUCT - Chemme.com [chemme.com]

- 5. guidechem.com [guidechem.com]

A Tale of Two Scaffolds: A Technical Guide to the Contrasting Worlds of Ethyl 3-(2,4-difluorophenyl)propanoate and Cinnamate Derivatives

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the nuanced differences between molecular scaffolds can dictate the success or failure of a research program. This guide delves into the fundamental distinctions between two seemingly related, yet functionally disparate, classes of compounds: Ethyl 3-(2,4-difluorophenyl)propanoate and the broad family of cinnamate derivatives. While both share a core phenylpropanoate framework, the presence of a saturated alkyl chain and specific fluorine substitutions in the former, versus an unsaturated α,β-unsaturated carbonyl system in the latter, creates a cascade of differences in their chemical reactivity, biological activity, and potential applications. This document aims to provide a comprehensive analysis of these differences, offering insights into the causality behind experimental choices and highlighting the unique therapeutic and synthetic opportunities each scaffold presents.

Part 1: The Core Structural and Physicochemical Divide

The foundational difference between Ethyl 3-(2,4-difluorophenyl)propanoate and cinnamate derivatives lies in their chemical architecture. This structural variance is the primary determinant of their distinct physicochemical properties and subsequent biological interactions.

Ethyl 3-(2,4-difluorophenyl)propanoate is a saturated phenylpropanoate. Its key features include:

-

A Saturated Propanoate Chain: The three-carbon chain connecting the phenyl ring to the ethyl ester group is fully saturated, lacking any double bonds. This imparts significant conformational flexibility to the molecule.

-

A 2,4-Difluorophenyl Moiety: The presence of two fluorine atoms on the phenyl ring dramatically alters the electronic properties of the aromatic system. Fluorine is highly electronegative, leading to a polarized C-F bond and influencing the molecule's metabolic stability and binding interactions.

Cinnamate Derivatives , in contrast, are characterized by:

-

An α,β-Unsaturated Carbonyl System: A double bond is present between the α and β carbons of the propanoate chain, creating a conjugated system with the phenyl ring and the carbonyl group. This renders the molecule more rigid and planar compared to its saturated counterpart.

-

Varied Phenyl Ring Substituents: The cinnamate family is vast, with derivatives bearing a wide array of substituents on the phenyl ring (e.g., hydroxyl, methoxy groups) that significantly modulate their biological activities.[1][2][3]

The structural differences are visually represented below:

Caption: Core structural comparison of the two scaffolds.

These structural disparities lead to predictable differences in their physicochemical properties, as summarized in the table below.

| Property | Ethyl 3-(2,4-difluorophenyl)propanoate | Cinnamate Derivatives | Rationale |

| Flexibility | High | Low to Moderate | Saturated vs. unsaturated side chain. |

| Polarity | Moderately Polar | Varies with substituents | The C-F bonds increase polarity, while the conjugated system in cinnamates can be less polar depending on substituents. |

| Reactivity | Generally stable | Reactive double bond | The α,β-unsaturated system in cinnamates is susceptible to Michael additions and other reactions. |

| UV Absorption | Lower λmax | Higher λmax | The extended conjugation in cinnamates leads to absorption at longer wavelengths.[4] |

Part 2: A Divergence in Synthesis and Chemical Reactivity

The synthetic routes to these compounds and their subsequent chemical reactivity are fundamentally different, offering distinct handles for further chemical modification.

Synthetic Pathways

The synthesis of Ethyl 3-(2,4-difluorophenyl)propanoate and its analogs typically involves the reduction of the corresponding cinnamate or the reaction of a difluorophenyl-containing nucleophile with an acrylate derivative.

In contrast, cinnamate derivatives are most commonly synthesized via classic condensation reactions such as the Perkin reaction or the Knoevenagel condensation, which directly install the characteristic α,β-double bond.[5]

The choice of synthetic strategy is a direct consequence of the desired final structure, with the formation of the double bond being the key step in cinnamate synthesis, while its absence (or removal) is central to the preparation of the saturated propanoate.

Reactivity Profile

The α,β-unsaturated carbonyl moiety in cinnamate derivatives is a versatile functional group, participating in a variety of chemical transformations:

-

Michael Addition: The β-carbon is electrophilic and susceptible to attack by nucleophiles.

-

Hydrogenation: The double bond can be readily reduced to yield the corresponding saturated propanoate.

-

Cycloaddition Reactions: The double bond can participate in various cycloaddition reactions.

Ethyl 3-(2,4-difluorophenyl)propanoate , lacking this double bond, is significantly less reactive. Its primary reactive sites are the ester for hydrolysis or transesterification, and the aromatic ring for electrophilic substitution, although the latter is deactivated by the fluorine atoms.

Caption: Comparative reactivity pathways.

Part 3: Contrasting Biological Activities and Therapeutic Potential

The structural and chemical differences between these two scaffolds translate into distinct biological activity profiles, guiding their applications in drug discovery.

Cinnamate Derivatives: A Broad Spectrum of Bioactivity

Cinnamic acid and its derivatives are widely distributed in nature and are known to possess a vast array of biological activities.[1][3][6] These include:

-

Antimicrobial and Antifungal Activity: Many cinnamate derivatives exhibit potent activity against a range of bacteria and fungi.[7][8] The lipophilicity of the ester and the nature of the phenyl ring substituents are critical for this activity.[7]

-

Anticancer Properties: Certain derivatives have shown significant cytotoxic activity against various cancer cell lines.[6]

-

Antioxidant and Anti-inflammatory Effects: The phenolic hydroxyl groups present in many natural cinnamate derivatives contribute to their strong antioxidant and anti-inflammatory properties.[1][5]

-

Enzyme Inhibition: Cinnamate derivatives have been identified as inhibitors of various enzymes, such as α-glucosidase.[9]

The biological versatility of cinnamates stems from the tunable nature of the phenyl ring substituents and the reactivity of the α,β-unsaturated system, which can act as a Michael acceptor in biological systems.[2][10][11]

Ethyl 3-(2,4-difluorophenyl)propanoate: A Focus on Metabolic Stability and Targeted Interactions

While less extensively studied for its biological activities compared to cinnamates, the structure of Ethyl 3-(2,4-difluorophenyl)propanoate suggests its potential utility in drug design, primarily due to the influence of the difluoro substitutions. The introduction of fluorine into drug candidates is a common strategy to:

-

Enhance Metabolic Stability: The C-F bond is strong and resistant to metabolic cleavage, which can increase the half-life of a drug.

-

Modulate Lipophilicity and Permeability: Fluorine substitution can alter a molecule's lipophilicity, affecting its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Influence Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions.

Therefore, while Ethyl 3-(2,4-difluorophenyl)propanoate itself may not be a potent bioactive agent, its scaffold is valuable for developing more targeted and metabolically stable drugs. Its lack of a reactive Michael acceptor system, present in cinnamates, may also reduce off-target toxicity.

Part 4: Experimental Protocols

To provide a practical context, this section outlines representative synthetic and analytical protocols.

Synthesis of a Cinnamate Derivative: Ethyl p-methoxycinnamate

This protocol describes a Knoevenagel condensation.

Materials:

-

p-Anisaldehyde

-

Ethyl acetate

-

Piperidine

-

Acetic acid

-

Toluene

Procedure:

-

To a solution of p-anisaldehyde (1 eq) and ethyl acetate (2 eq) in toluene, add piperidine (0.1 eq) and acetic acid (0.1 eq).

-

Reflux the mixture with a Dean-Stark trap for 4-6 hours, or until the theoretical amount of water has been collected.

-

Cool the reaction mixture and wash with water, 1M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield ethyl p-methoxycinnamate.

Synthesis of Ethyl 3-(2,4-difluorophenyl)propanoate

This protocol involves the hydrogenation of the corresponding cinnamate.

Materials:

-

Ethyl 2,4-difluorocinnamate

-

Palladium on carbon (10% Pd/C)

-

Ethanol

-

Hydrogen gas

Procedure:

-

Dissolve ethyl 2,4-difluorocinnamate (1 eq) in ethanol in a hydrogenation vessel.

-

Add 10% Pd/C (catalytic amount).

-

Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir vigorously at room temperature.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain Ethyl 3-(2,4-difluorophenyl)propanoate.

Antimicrobial Susceptibility Testing: Broth Microdilution

This method can be used to compare the minimum inhibitory concentration (MIC) of the synthesized compounds.

Procedure:

-

Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in Mueller-Hinton broth (for bacteria) or RPMI medium (for fungi).

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (microorganism only) and negative (broth only) controls.

-

Incubate the plates at the appropriate temperature and duration for the test organism.

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Conclusion

The distinction between Ethyl 3-(2,4-difluorophenyl)propanoate and cinnamate derivatives is a clear illustration of how subtle structural modifications can lead to profound differences in chemical and biological properties. Cinnamate derivatives offer a rich platform for discovering broadly active compounds, leveraging the reactivity of the α,β-unsaturated system and the diverse substitution patterns on the phenyl ring. In contrast, the saturated and fluorinated scaffold of Ethyl 3-(2,4-difluorophenyl)propanoate provides a foundation for developing metabolically robust and potentially more targeted therapeutic agents. For the medicinal chemist and drug development professional, understanding these differences is paramount to the rational design of new molecules with desired properties, whether for broad-spectrum biological activity or for finely tuned pharmacological intervention.

References

- Cinnamate Hybrids: A Unique Family of Compounds with Multiple Biological Activities. (n.d.). Bentham Science.

- Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. (n.d.). Royal Society of Chemistry.

- Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. (2022). MDPI.

- Bioactivity and structure-activity relationship of cinnamic acid esters and their derivatives as potential antifungal agents for plant protection. (2017).

- Uncovering the Biological Applications of Cinnamic Acid Derivatives: A Patent Review. (n.d.).

- Structure-Activity Relationship of Hydroxycinnamic Acid Derivatives for Cooperating with Carnosic Acid and Calcitriol in Acute Myeloid Leukemia Cells. (n.d.). MDPI.

- Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. (n.d.).

- Cinnamic Acid Derivatives and Their Biological Efficacy. (n.d.).

- Structure-activity relationship of the cinnamamide family of antibiotic potentiators for methicillin-resistant Staphylococcus aureus (MRSA). (n.d.).

- Structure-activity relationships of trans-cinnamic acid derivatives on alpha-glucosidase inhibition. (n.d.).

- Antioxidant and Antimicrobial Activities of Cinnamic Acid Deriv

- Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. (2021). Research, Society and Development.

- Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. (2021).

- Cinnamic acid derivatives: A new chapter of various pharmacological activities. (n.d.). Journal of Chemical and Pharmaceutical Research.

- Spectroscopic analysis of cinnamic acid using quantum chemical calculations. (2015).

Sources

- 1. Cinnamate Hybrids: A Unique Family of Compounds with Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bioactivity and structure-activity relationship of cinnamic acid esters and their derivatives as potential antifungal agents for plant protection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Spectroscopic analysis of cinnamic acid using quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jocpr.com [jocpr.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. eurekaselect.com [eurekaselect.com]

- 9. Structure-activity relationships of trans-cinnamic acid derivatives on alpha-glucosidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. BJOC - Recent advances in synthetic approaches for bioactive cinnamic acid derivatives [beilstein-journals.org]

- 11. Structure-Activity Relationship of Hydroxycinnamic Acid Derivatives for Cooperating with Carnosic Acid and Calcitriol in Acute Myeloid Leukemia Cells | MDPI [mdpi.com]

Synthesis of Ethyl 3-(2,4-difluorophenyl)propanoate from 2,4-difluorocinnamic acid

An Application Note for the Efficient Synthesis of Ethyl 3-(2,4-difluorophenyl)propanoate

Abstract

Ethyl 3-(2,4-difluorophenyl)propanoate is a valuable synthetic intermediate in the development of various pharmaceutical and agrochemical compounds. This application note presents a detailed, reliable, and efficient two-step, one-pot protocol for its synthesis starting from 2,4-difluorocinnamic acid. The methodology involves an initial catalytic hydrogenation to selectively reduce the carbon-carbon double bond, followed by an in-situ Fischer esterification. This streamlined approach minimizes handling and purification steps, thereby improving overall yield and process efficiency. We provide a comprehensive guide covering the reaction mechanism, step-by-step protocols, safety considerations, and characterization of the final product.

Introduction and Synthetic Strategy

The synthesis of saturated esters from their α,β-unsaturated carboxylic acid precursors is a fundamental transformation in organic chemistry. The target molecule, ethyl 3-(2,4-difluorophenyl)propanoate, requires two distinct transformations of the starting material, 2,4-difluorocinnamic acid:

-

Reduction of the alkene C=C bond.

-

Esterification of the carboxylic acid group.

Our strategy focuses on combining these two steps in a single reaction vessel to maximize efficiency. The process begins with the selective hydrogenation of the C=C double bond using a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere.[1][2] Ethanol is chosen as the solvent, which serves a dual purpose: it is an excellent solvent for the hydrogenation reaction and also acts as the reagent for the subsequent esterification step.

Following the complete reduction of the alkene, the reaction proceeds to the esterification stage. This is achieved by introducing a strong acid catalyst, such as sulfuric acid (H₂SO₄), directly into the reaction mixture. This initiates a Fischer esterification, converting the intermediate 3-(2,4-difluorophenyl)propanoic acid into the desired ethyl ester.[3][4][5] The use of excess ethanol as the solvent effectively drives the esterification equilibrium towards the product, in accordance with Le Châtelier's principle.[3]

Reaction Mechanisms

Catalytic Hydrogenation

The first step is the heterogeneous catalytic hydrogenation of the C=C bond. The palladium catalyst adsorbs both the hydrogen gas and the alkene moiety of the cinnamic acid derivative onto its surface. This proximity facilitates the stepwise addition of two hydrogen atoms across the double bond, resulting in the saturated propanoic acid derivative. This method is highly chemoselective, leaving the aromatic ring and the carboxylic acid group intact under mild conditions.[1]

Fischer Esterification

The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution.[5] The mechanism involves three key stages:

-

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: A molecule of ethanol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.

-

Elimination of Water: A proton transfer occurs, followed by the elimination of a water molecule and deprotonation of the carbonyl, regenerating the acid catalyst and yielding the final ester product.[6]

Caption: Mechanism of Fischer Esterification.

Experimental Protocol

This protocol outlines the complete one-pot synthesis from starting material to purified product.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Quantity | Molar Eq. |

| 2,4-Difluorocinnamic acid | ≥98% | e.g., Sigma-Aldrich | 10.0 g (54.3 mmol) | 1.0 |

| Palladium on Carbon (10 wt%) | - | e.g., Sigma-Aldrich | 500 mg | Cat. |

| Ethanol (Anhydrous) | ≥99.5% | e.g., Fisher Scientific | 200 mL | Solvent/Excess |

| Sulfuric Acid (Concentrated) | 98% | e.g., Sigma-Aldrich | 2 mL | Cat. |

| Hydrogen Gas | High Purity | - | 1 atm (balloon) | Excess |

| Diethyl Ether | ACS Grade | - | As needed | - |

| Saturated Sodium Bicarbonate Solution | - | - | As needed | - |

| Brine (Saturated NaCl Solution) | - | - | As needed | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | As needed | - |

Safety and Hazard Overview

| Compound | Hazards | Precautionary Measures |

| 2,4-Difluorocinnamic acid | Skin and eye irritant.[7][8] | Wear gloves, safety glasses. Avoid inhalation of dust. |

| Palladium on Carbon | Flammable solid (pyrophoric when dry). | Handle wet. Avoid sources of ignition. Do not allow to dry on filter paper. |

| Sulfuric Acid | Severe skin and eye burns, corrosive.[4] | Wear acid-resistant gloves, safety glasses, and a lab coat. Add slowly to the solution. |

| Diethyl Ether | Extremely flammable, forms explosive peroxides. | Work in a well-ventilated fume hood. Ground containers. Check for peroxides. |

| Hydrogen Gas | Extremely flammable. | Use in a well-ventilated area. No open flames or sparks. |

Synthesis Workflow

Caption: One-pot synthesis workflow diagram.

Step-by-Step Procedure

Part A: Catalytic Hydrogenation

-

To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 2,4-difluorocinnamic acid (10.0 g, 54.3 mmol).

-

Add anhydrous ethanol (200 mL) and stir until the solid is fully dissolved.

-

Carefully add 10% Palladium on Carbon (500 mg) to the solution. Note: Pd/C is flammable; do not add to a dry flask.

-

Securely attach a balloon filled with hydrogen gas to the flask via a three-way stopcock.

-

Purge the flask by evacuating the air with a vacuum line and refilling with hydrogen from the balloon. Repeat this process three times.

-

Stir the reaction mixture vigorously under the positive pressure of the hydrogen balloon (approx. 1 atm) at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 4-6 hours).

Part B: In-Situ Fischer Esterification

-

Once the hydrogenation is complete, carefully vent the excess hydrogen in a fume hood. Purge the flask with nitrogen or argon.

-

Remove the Pd/C catalyst by vacuum filtration through a pad of Celite®. Rinse the flask and the Celite pad with a small amount of ethanol (approx. 20 mL) to ensure all product is collected. Caution: Do not allow the Pd/C on the Celite to dry completely as it can be pyrophoric. Quench the filter pad with water immediately after use.

-

Transfer the filtrate to a clean 500 mL round-bottom flask.

-

Place the flask in an ice-water bath and, while stirring, slowly and carefully add concentrated sulfuric acid (2 mL).

-

Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80-85 °C) using a heating mantle.

-

Allow the reaction to reflux for 12-16 hours. Monitor the formation of the ester by TLC.

Part C: Work-up and Purification

-

Cool the reaction mixture to room temperature.

-

Reduce the volume of the solvent to approximately 50 mL using a rotary evaporator.

-

Transfer the concentrated solution to a separatory funnel containing 150 mL of cold water.

-

Extract the aqueous layer with diethyl ether (3 x 75 mL).

-

Combine the organic extracts and wash sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution (careful, CO₂ evolution!), and finally 100 mL of brine.[9]

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude oil by vacuum distillation to obtain ethyl 3-(2,4-difluorophenyl)propanoate as a clear, colorless liquid.

Product Characterization

| Parameter | Expected Value |

| Appearance | Colorless Liquid |

| Yield | 85-95% |

| Molecular Formula | C₁₁H₁₂F₂O₂ |

| Molecular Weight | 214.21 g/mol |

| Boiling Point | Approx. 110-115 °C at 10 mmHg (Estimated based on similar compounds) |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.15 (m, 1H, Ar-H), 6.80 (m, 2H, Ar-H), 4.12 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 2.95 (t, J=7.6 Hz, 2H, Ar-CH₂-), 2.62 (t, J=7.6 Hz, 2H, -CH₂CO-), 1.23 (t, J=7.1 Hz, 3H, -OCH₂CH₃). |

| ¹³C NMR (101 MHz, CDCl₃) | δ 172.5, 162.0 (dd), 159.5 (dd), 132.0 (m), 125.0 (m), 111.0 (dd), 103.5 (t), 60.5, 35.0 (m), 24.5, 14.2. (Shifts for fluorinated carbons show characteristic splitting). |

Note: NMR spectral data is predicted based on the structure and known values for similar compounds like ethyl 3-phenylpropionate and fluorinated aromatics.[10]

Conclusion

The described one-pot, two-step synthesis provides a highly efficient and practical route to ethyl 3-(2,4-difluorophenyl)propanoate. By leveraging ethanol as both a solvent for hydrogenation and a reagent for esterification, this protocol minimizes waste and simplifies the overall process. The methodology is robust, scalable, and utilizes common laboratory reagents and techniques, making it an excellent choice for researchers in synthetic and medicinal chemistry.

References

- Gawande, M. B., et al. (2022). Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid Using Formic Acid as the Hydrogen Source. Chemical Methodologies.

-

Chen, J., et al. (2022). Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. PMC. Retrieved from [Link]

-

Stanislav, K., et al. (2021). Hydrogenation of various cinnamic acid derivatives by hydrogen transfer under microwave irradiation. ResearchGate. Retrieved from [Link]

-

Shinde, S. (2020). Catalytic Hydrogenation of Cinnamic Acid and Salicylic Acid. ResearchGate. Retrieved from [Link]

-

Klán, P., et al. (2013). Oxidative cleavage of C–C double bond in cinnamic acids with hydrogen peroxide catalysed by vanadium(v) oxide. Green Chemistry (RSC Publishing). Retrieved from [Link]

-

Li, J., et al. (2012). A simple and straightforward approach toward selective C=C bond reduction by hydrazine. ResearchGate. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

-

University of Missouri-St. Louis. (n.d.). Experiment 22 – The Fischer Esterification. Retrieved from [Link]

-

Master Organic Chemistry. (2022). Carboxylic Acid to Ester Under Acidic Conditions (Fischer Esterification). Retrieved from [Link]

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

Sources

- 1. nacatsoc.org [nacatsoc.org]

- 2. researchgate.net [researchgate.net]

- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 4. community.wvu.edu [community.wvu.edu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Fischer Esterification [organic-chemistry.org]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 10. Ethyl 3-phenylpropionate(2021-28-5) 1H NMR spectrum [chemicalbook.com]

Strategic Synthesis of Fluorinated Dihydrocinnamic Acid Esters: Reagent Selection and Protocol Optimization

Executive Summary & Strategic Importance

Fluorinated dihydrocinnamic acid esters (3-(fluorophenyl)propanoates) are critical pharmacophores in medicinal chemistry. The incorporation of fluorine modulates metabolic stability (blocking P450 oxidation sites), lipophilicity (LogP), and conformation via the gauche effect.

However, the synthesis of these scaffolds presents a unique chemoselective challenge : the susceptibility of C–F bonds (particularly aryl-fluorine) to hydrogenolysis (hydrodefluorination or HDF) during the reduction of the cinnamate double bond.

This guide provides a validated reagent selection strategy and detailed protocols to synthesize these esters while maintaining total structural integrity.

Synthesis Strategy & Reagent Selection

The synthesis typically proceeds via two primary pathways: Convergent Coupling (Heck Reaction) or Linear Elongation (Knoevenagel Condensation), followed by a critical Selective Reduction .

Decision Matrix: Pathway Selection

| Constraint | Recommended Pathway | Key Reagents |

| Start Material: Aryl Halide | Heck Coupling | Pd(OAc)₂, Phosphine Ligands, Acrylates |

| Start Material: Benzaldehyde | Knoevenagel | Malonic Acid, Piperidine, Pyridine |

| Critical Risk: Defluorination | Transfer Hydrogenation | Rh(COD)Cl dimer, Formic Acid (H-donor) |

Reagent Classifications

A. The "Safe" Hydrogenation Catalysts

Standard Pd/C is often too aggressive for fluorinated aromatics, leading to 5–15% defluorinated byproducts.

-

Pt/C (Sulfided): The gold standard for preventing hydrogenolysis of halogens. The sulfur poisons the highly active sites responsible for C–X cleavage while permitting C=C reduction.

-

RhCl(PPh₃)₃ (Wilkinson’s Catalyst): Homogeneous catalyst; excellent for steric control and preventing HDF, though harder to remove.

-

[Rh(COD)Cl]₂: High-precision catalyst for transfer hydrogenation using formic acid.

B. Coupling Partners

-

Fluorinated Aryl Bromides: Preferred over iodides for Heck reactions to reduce cost, though iodides are more reactive.

-

Acrylates (Ethyl/Methyl/t-Butyl): Select based on desired final ester protection. t-Butyl esters offer acid-labile deprotection later.

Visualizing the Workflow

Figure 1: Decision tree for selecting the optimal synthetic route based on starting material availability and C-F bond stability.

Detailed Experimental Protocols

Protocol A: The Heck Coupling (Convergent Route)

Best for: Rapid library generation from aryl halides.

Reagents:

-

4-Fluorobromobenzene (1.0 equiv)

-

Ethyl Acrylate (1.2 equiv)

-

Pd(OAc)₂ (1 mol%)

-

Tri-o-tolylphosphine (P(o-tol)₃) (2 mol%) or PPh₃

-

Triethylamine (Et₃N) (2.5 equiv)

-

Solvent: DMF or NMP (anhydrous)

Step-by-Step:

-

Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine the aryl bromide, Pd(OAc)₂, and phosphine ligand.

-

Inertion: Evacuate and backfill with Argon (3 cycles) to prevent Pd oxidation (Pd black formation).

-

Addition: Add DMF (0.5 M concentration relative to halide), followed by Et₃N and Ethyl Acrylate via syringe.

-

Reaction: Heat to 100°C for 12–16 hours.

-

Checkpoint: Monitor via TLC/HPLC. The disappearance of the aryl bromide indicates completion.

-

-

Workup: Cool to room temperature. Dilute with EtOAc and wash with water (3x) to remove DMF. Dry organic layer over MgSO₄.

-

Purification: Flash chromatography (Hexane/EtOAc).

-

Result: Fluorinated Cinnamic Ester (Yield typically >85%).

-

Protocol B: Selective Hydrogenation (The "Anti-Defluorination" Method)

Best for: Reducing the alkene without touching the C–F bond.

The Challenge: Standard Pd/C in Methanol creates a "hydrodefluorination zone." The Solution: Use Pt/C (Sulfided) or Rhodium Transfer Hydrogenation .

Method B1: Heterogeneous Catalysis (Pt/C Sulfided)

-

Reagents:

-

Procedure:

-

Dissolve substrate in EtOAc (0.1 M). Note: Avoid MeOH or EtOH if defluorination is observed; EtOAc is non-protic and suppresses C-F cleavage.

-

Add the sulfided Pt/C catalyst carefully (pyrophoric risk is lower than Pd/C but exists).

-

Purge with H₂ (3 cycles). Stir vigorously under H₂ balloon at Room Temperature for 4–6 hours.

-

QC Check: Aliquot for NMR. Look for the disappearance of vinylic protons (δ 6.4–7.7 ppm doublet) and appearance of alkyl multiplets (δ 2.6–3.0 ppm).

-

Filtration: Filter through a Celite pad. Concentrate in vacuo.

-

Method B2: Homogeneous Transfer Hydrogenation (High Precision)

Recommended for highly sensitive substrates (e.g., poly-fluorinated rings).

Reagents:

-

Substrate (1.0 equiv)

-

[Rh(COD)Cl]₂ (1 mol%)

-

Triphenylphosphine (2 mol%)

-

Formic Acid (HCOOH) (5 equiv) - Hydrogen Donor

-

Triethylamine (Et₃N) (2 equiv)

-

Solvent: THF/Water (10:1) or Isopropanol

Procedure:

-

Mix substrate, Rh catalyst, and ligand in solvent under Argon.

-

Add Et₃N followed by slow addition of Formic Acid.

-

Heat to 60°C for 8 hours.

-

Mechanism: The Rh-hydride species formed is highly specific for polarized alkenes (Michael acceptors) and is kinetically too slow to insert into Ar–F bonds.

-

Workup: Dilute with water, extract with Ether.

Mechanistic Insight: The Defluorination Trap

Understanding why defluorination happens allows us to prevent it.

Figure 2: Competing pathways on the catalyst surface. High-energy Pd sites can insert into the C-F bond. Sulfided catalysts block these high-energy sites.

Analytical Validation (QC)

To ensure the protocol succeeded, verify the following spectral markers:

| Technique | Marker for Success | Marker for Failure (HDF) |

| ¹⁹F NMR | Sharp singlet/multiplet (-110 to -120 ppm typically) | Loss of signal or appearance of fluoride ion (if aqueous) |

| ¹H NMR | Disappearance of alkene doublets (6.0-8.0 ppm range) | Appearance of new aromatic proton coupling (indicating F replaced by H) |

| MS (ESI) | [M+H]⁺ matches fluorinated mass | [M+H]⁺ is M-18 (loss of F, gain of H) |

References

-

Heck Reaction for Cinnamic Esters: BenchChem. (2025).[4] Application Notes & Protocols: Heck Reaction for the Synthesis of Cinnamic Acid Derivatives.Link

-

Rhodium-Catalyzed Transfer Hydrogenation: Chemical Methodologies. (2025). Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid Using Formic Acid as the Hydrogen Source.[5]Link

-

Hydrodefluorination Mechanisms: American Chemical Society. (2012).[6] Hydrodefluorination and Hydrogenation of Fluorobenzene under Mild Aqueous Conditions.[3][6] Environmental Science & Technology. Link

-

Knoevenagel Condensation Protocols: Aston University. (n.d.). A Simple and Efficient Procedure for Knoevenagel Reaction Promoted by Imidazolium-based Ionic Liquids.Link

-

Fluorinated Heck Reaction: ResearchGate. (2020).[7] Synthesis of 3-trifluoromethylated 1,3-butadienes via a Pd(0)-catalyzed fluorinated Heck reaction.[7]Link

Sources

Application Note & Protocol Guide: Reaction Conditions for the Esterification of Fluorinated Phenylacetic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Phenylacetate Esters

In the landscape of modern drug discovery and materials science, the incorporation of fluorine into organic molecules is a well-established strategy for modulating a compound's physicochemical and biological properties. Fluorinated phenylacetic acids and their corresponding esters are crucial building blocks for a wide array of pharmaceuticals and agrochemicals. The fluorine atom, with its high electronegativity and relatively small size, can profoundly influence factors such as metabolic stability, lipophilicity, and binding affinity.

This guide provides a detailed exploration of the primary synthetic routes for the esterification of fluorinated phenylacetic acids. As a senior application scientist, the focus here is not merely on procedural steps but on the underlying chemical principles that govern these transformations. We will delve into the "why" behind the choice of reagents and conditions, offering a framework for rational reaction design and optimization. The protocols described are designed to be robust and self-validating, grounded in established chemical literature.

Pillar 1: The Influence of Fluorine Substitution on Reactivity

The strategic placement of a fluorine atom on the phenyl ring of phenylacetic acid significantly alters the electronic nature of the carboxylic acid moiety. Understanding this influence is paramount to selecting the appropriate esterification strategy.

-

Inductive Effect: Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I effect). This effect polarizes the sigma bonds, pulling electron density away from the aromatic ring and, consequently, from the carboxylic acid group.

-

Acidity Enhancement: The strong -I effect stabilizes the carboxylate anion formed upon deprotonation. This increased stability of the conjugate base translates to a lower pKa, making fluorinated phenylacetic acids more acidic than their non-fluorinated counterparts. While this enhanced acidity can be beneficial in certain reactions, it does not always correlate with faster esterification rates under all conditions.

-

Carbonyl Electrophilicity: The electron-withdrawing nature of the fluorinated ring increases the electrophilicity of the carbonyl carbon. This makes the carboxylic acid more susceptible to nucleophilic attack by an alcohol, a key step in many esterification reactions.

These electronic perturbations necessitate a careful selection of catalysts and reaction conditions to achieve high yields and minimize side reactions.

Pillar 2: Key Esterification Methodologies & Mechanistic Insights

Several robust methods exist for the esterification of carboxylic acids. The choice depends on the substrate's sensitivity to acid or heat, the steric hindrance of the alcohol, and the desired scale of the reaction.

Method 1: Fischer-Speier Esterification (Acid-Catalyzed)

The Fischer-Speier esterification is a classic, direct method involving the reaction of a carboxylic acid and an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][2]

Mechanism & Rationale: The reaction is an equilibrium process.[1][2] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[3][4] This activation facilitates the nucleophilic attack by the alcohol. To drive the equilibrium towards the ester product, it is essential to either use a large excess of the alcohol or remove the water formed during the reaction, often through azeotropic distillation with a Dean-Stark apparatus.[1][3]

Diagram: Fischer Esterification Mechanism

Caption: Acid-catalyzed nucleophilic acyl substitution.

Advantages:

-

Cost-effective, using simple and inexpensive reagents.

-

Suitable for large-scale synthesis with simple alcohols.

Disadvantages:

-

Equilibrium-limited, requiring measures to shift the reaction to completion.[1]

-

Harsh acidic conditions and high temperatures can be incompatible with sensitive functional groups.

-

Less effective for sterically hindered alcohols.

Method 2: Steglich Esterification (Carbodiimide-Mediated Coupling)

For substrates that are sensitive to the harsh conditions of Fischer esterification, the Steglich method offers a mild and highly effective alternative.[5][6] This reaction utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as a coupling agent, with a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[5][7]

Mechanism & Rationale: The Steglich esterification is a dehydration reaction where the carbodiimide formally removes a molecule of water.[5]

-

Activation: The carboxylic acid adds to a C=N double bond of DCC, forming a highly reactive O-acylisourea intermediate.[8][9]

-

Catalysis: DMAP, being a superior nucleophile compared to the alcohol, attacks the O-acylisourea.[9][10] This forms a highly reactive N-acylpyridinium salt. This step is crucial as it prevents a common side reaction: the rearrangement of the O-acylisourea to a stable, unreactive N-acylurea.[5][9]

-

Ester Formation: The alcohol attacks the activated acyl group of the N-acylpyridinium intermediate, forming the ester and regenerating the DMAP catalyst.[10] The DCC is converted to the insoluble dicyclohexylurea (DCU) byproduct.[5]

Diagram: Steglich Esterification Catalytic Cycle

Caption: DMAP-catalyzed acyl transfer pathway.

Advantages:

-

Mild reaction conditions (often room temperature), suitable for sensitive substrates.[5][11]

-

High yields, even with sterically hindered alcohols and acids.[12]

-

The use of water-soluble EDC simplifies purification by allowing the urea byproduct to be removed with an aqueous wash.[13]

Disadvantages:

-

DCC is a potent allergen and must be handled with care.[11]

-

The DCU byproduct from DCC can be difficult to remove completely from the desired product, often requiring filtration and careful chromatography.[14][15]

-

Higher cost of reagents compared to the Fischer method.

Pillar 3: Experimental Protocols & Data

Protocol 1: General Procedure for Fischer Esterification of 4-Fluorophenylacetic Acid

This protocol is a representative example for the synthesis of simple alkyl esters, such as methyl or ethyl 4-fluorophenylacetate.

Reagents & Equipment:

-

4-Fluorophenylacetic acid

-

Methanol or Ethanol (anhydrous, large excess, e.g., 20 equivalents)

-

Concentrated Sulfuric Acid (H₂SO₄, catalytic, ~5 mol%)

-

Round-bottom flask equipped with a reflux condenser and drying tube

-

Magnetic stirrer and heating mantle

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add 4-fluorophenylacetic acid (1.0 eq).

-

Add a large excess of the desired alcohol (e.g., 20 eq of methanol), which also serves as the solvent.

-

While stirring, slowly and carefully add concentrated sulfuric acid (0.05 eq).

-

Heat the mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude ester by vacuum distillation or column chromatography on silica gel.

| Reactants | Catalyst (mol%) | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference Example Type |

| Phenylacetic Acid + Methanol | H₂SO₄ | Methanol | 6 | 95-100 | 80 | [16] |

| Phenylacetic Acid + Glycerol | Amberlyst-15 | Glycerol | - | 110 | ~80 | [17] |

| Carboxylic Acid + Alcohol (General) | H₂SO₄ or p-TsOH | Excess Alcohol | - | Reflux | - | [2] |

Table 1: Representative Conditions for Acid-Catalyzed Esterification. Note: Specific examples for fluorinated substrates under these exact conditions are generalized from standard procedures.

Protocol 2: Steglich Esterification of 2-Fluorophenylacetic Acid with Benzyl Alcohol

This protocol is ideal for temperature-sensitive substrates or when using more complex, sterically demanding alcohols.

Reagents & Equipment:

-

2-Fluorophenylacetic acid (1.0 eq)

-

Benzyl alcohol (1.2 eq)

-

N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq)

-

4-(Dimethylamino)pyridine (DMAP, 0.1 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Round-bottom flask with a magnetic stirrer and nitrogen inlet

-

Ice bath

-

Sintered glass funnel

-

0.5 N Hydrochloric acid (HCl) solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator and silica gel for chromatography

Procedure:

-

Dissolve 2-fluorophenylacetic acid (1.0 eq), benzyl alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.[11]

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve DCC (1.1 eq) in a small amount of anhydrous DCM.

-

Add the DCC solution dropwise to the stirred reaction mixture at 0 °C over 5-10 minutes. A white precipitate (DCU) will begin to form.[11]

-

Remove the ice bath and allow the reaction to stir at room temperature for 3-6 hours. Monitor the reaction progress by TLC.

-

Upon completion, filter the reaction mixture through a sintered glass funnel to remove the precipitated dicyclohexylurea (DCU).[14][15] Wash the filter cake with a small amount of cold DCM.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 N HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).[11]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to remove any remaining DCU and other impurities.

| Carboxylic Acid | Alcohol | Coupling Agent | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference Example Type |

| Monoethyl fumarate | tert-Butyl alcohol | DCC | DMAP | DCM | 0 to RT | 76-81 | [11] |

| General Acid | General Alcohol | DCC | DMAP | CH₂Cl₂ | 0 to 20 | Good | [12] |

| General Acid | General Alcohol | DCC/EDC | DMAP | Aprotic | RT | - | [5] |

Table 2: Representative Conditions for Steglich Esterification. Note: These are generalized protocols based on the cited literature for similar transformations.

Conclusion: A Strategic Approach to Synthesis

The successful esterification of fluorinated phenylacetic acids hinges on a rational selection of methodology based on the specific properties of the substrates. For simple, robust substrates where cost is a factor, the Fischer-Speier esterification remains a viable, scalable option. However, for the majority of applications in drug discovery and fine chemical synthesis, where substrates may be complex, valuable, and sensitive, the mild and highly efficient Steglich esterification is the superior choice.[7] By understanding the mechanistic underpinnings of each reaction—from the activating role of an acid catalyst to the elegant acyl-transfer cycle of DMAP—researchers can troubleshoot effectively and optimize conditions to achieve their synthetic goals with precision and confidence.

References

- Aapptec Peptides. (2021, May 19). Carbodiimides and Additives.

- Wikipedia. Carbodiimide.

- Common Organic Chemistry. 4-Dimethylaminopyridine (DMAP).

- ResearchGate. (2013, December 10).

- Sakakura, A., Kawajiri, K., Ohkubo, T., Kosugi, Y., & Ishihara, K. (2007). Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions. J. Am. Chem. Soc., 129, 14775-14779.

- Thermo Fisher Scientific. Carbodiimide Crosslinker Chemistry.

- Chem-Space. (2026, January 24).

- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angew. Chem. Int. Ed., 17, 522-524.

- PMC. Reaction of an Introverted Carboxylic Acid with Carbodiimide.

- Taylor & Francis Online. Carbodiimide – Knowledge and References.

- Suzhou Highfine Biotech.

- Chemistry Steps.

- Wikipedia.

- BYJU'S.

-

Neises, B., & Steglich, W. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. Organic Syntheses. [Link]

- Master Organic Chemistry. (2022, November 16). Fischer Esterification: Carboxylic Acid to Ester Under Acidic Conditions.

- Organic Chemistry Portal.

- Smith, C., et al. (2021).

- University of Rochester, Department of Chemistry. Workup: DCC Coupling.

- Organic Chemistry Portal.

- ChemicalBook.

- Semantic Scholar.

- Common Organic Chemistry. Acid to Ester - Common Conditions.

Sources

- 1. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 2. Fischer Esterification [organic-chemistry.org]

- 3. byjus.com [byjus.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Steglich esterification - Wikipedia [en.wikipedia.org]

- 6. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 7. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]

- 8. Carbodiimide - Wikipedia [en.wikipedia.org]

- 9. Steglich Esterification [organic-chemistry.org]

- 10. nbinno.com [nbinno.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 13. peptide.com [peptide.com]

- 14. researchgate.net [researchgate.net]

- 15. Workup [chem.rochester.edu]

- 16. Methyl phenylacetate synthesis - chemicalbook [chemicalbook.com]

- 17. semanticscholar.org [semanticscholar.org]

Scalable Synthesis of Ethyl 3-(2,4-difluorophenyl)propanoate

Executive Summary

This Application Note details a robust, two-stage protocol for the scalable synthesis of Ethyl 3-(2,4-difluorophenyl)propanoate (CAS: N/A for specific ester, related acid CAS: 134672-68-7). This structural motif is a critical intermediate in the synthesis of various pharmaceutical agents, particularly those targeting metabolic disorders (e.g., DPP-4 inhibitors) and specific kinase inhibitors where the 2,4-difluorophenyl group provides metabolic stability and improved lipophilicity.

The method selected utilizes a Heck Cross-Coupling followed by Catalytic Hydrogenation . This route is preferred over Knoevenagel or Horner-Wadsworth-Emmons (HWE) condensations for large-scale applications due to the commodity status of the aryl bromide starting material, atom economy, and the avoidance of expensive phosphonate reagents.

Key Performance Indicators (KPIs)

| Parameter | Specification |

| Overall Yield | > 85% (over 2 steps) |

| Purity (HPLC) | > 98.5% |

| Scale | Gram to Kilogram transferable |

| Key Reagents | 1-Bromo-2,4-difluorobenzene, Ethyl Acrylate, Pd(OAc)₂, H₂ |

Retrosynthetic Analysis & Pathway

The synthesis is designed to be convergent and modular. The target molecule is disconnected at the C2-C3 bond via hydrogenation, leading to the cinnamate precursor, which is assembled via a Pd-catalyzed C-C bond formation.

Figure 1: Retrosynthetic disconnection showing the Heck Coupling and Hydrogenation strategy.

Detailed Experimental Protocols

Stage 1: Heck Coupling Synthesis of Ethyl 2,4-difluorocinnamate

This step constructs the carbon skeleton. We utilize a ligand-free or simple phosphine-ligated Palladium system which is highly active for activated aryl bromides.

Reaction Scheme: 1-Bromo-2,4-difluorobenzene + Ethyl Acrylate → Ethyl 2,4-difluorocinnamate + HBr (neutralized)

Materials & Reagents[1][2][3][4][5][6][7][8][9][10]

-

Substrate: 1-Bromo-2,4-difluorobenzene (1.0 equiv)

-

Coupling Partner: Ethyl Acrylate (1.2 equiv)

-

Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (1.0 mol%)

-

Ligand: Tri-o-tolylphosphine [P(o-tol)₃] (2.0 mol%) (Optional for stability, but recommended for scale)

-

Base: Triethylamine (Et₃N) (1.5 equiv) or Sodium Acetate (NaOAc)

-

Solvent: DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone)

Step-by-Step Protocol

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe. Flush the system with Nitrogen (N₂) for 15 minutes.

-

Charging: Add DMF (5 vol relative to bromide), 1-Bromo-2,4-difluorobenzene, and Ethyl Acrylate. Start stirring.

-

Catalyst Addition: Add Et₃N, followed by P(o-tol)₃ and Pd(OAc)₂. Note: Add Pd catalyst last to minimize deactivation.

-

Reaction: Heat the mixture to 100°C . Monitor by HPLC or TLC (Hexane/EtOAc 9:1).

-

Expectation: Reaction typically completes in 4–6 hours. The solution will turn dark (Pd black formation indicates catalyst death, but usually after conversion).

-

-

Workup:

-

Cool reaction to room temperature (RT).

-

Dilute with Water (10 vol) and extract with Ethyl Acetate (3 x 5 vol) or MTBE.

-

Wash combined organics with 1M HCl (to remove excess Et₃N), then Brine.

-

Dry over MgSO₄, filter, and concentrate.

-

-

Purification: Recrystallize from Ethanol/Water or perform a short-path distillation if the product is an oil (Cinnamates are often solids).

-

Target Yield: 85-92%.

-

Stage 2: Catalytic Hydrogenation to Ethyl 3-(2,4-difluorophenyl)propanoate

The reduction of the double bond is facile and proceeds with high chemoselectivity, leaving the fluoro-substituents intact.

Reaction Scheme: Ethyl 2,4-difluorocinnamate + H2 → Ethyl 3-(2,4-difluorophenyl)propanoate

Materials & Reagents[1][2][3][4][5][6][7][8][9][10]

-

Substrate: Ethyl 2,4-difluorocinnamate (from Stage 1)

-

Catalyst: 10% Pd/C (50% wet) (5 wt% loading relative to substrate)

-

Hydrogen Source: H₂ Gas (Balloon for <10g, Autoclave for >10g)

-

Solvent: Ethanol or Methanol (10 vol)

Step-by-Step Protocol

-

Safety Check: Ensure all ignition sources are removed. Pd/C is pyrophoric when dry.

-

Charging: In a hydrogenation vessel (or heavy-walled flask), dissolve the cinnamate substrate in Ethanol.

-

Catalyst Addition: Carefully add the wet Pd/C catalyst. Tip: Add under a blanket of Nitrogen.[2]

-

Hydrogen Introduction:

-

Balloon Method: Purge flask with N₂ (3x), then H₂ (3x). Leave under H₂ balloon pressure.

-

Autoclave: Pressurize to 3 bar (45 psi) H₂.

-

-

Reaction: Stir vigorously at RT (20–25°C).

-

Monitoring: Reaction is usually complete in 2–4 hours. Monitor by disappearance of the alkene peak in HPLC/TLC.

-

-

Workup:

-

Filter the mixture through a pad of Celite to remove Pd/C. Caution: Do not let the filter cake dry out completely to prevent fire hazard. Wash the cake with Ethanol.

-

Concentrate the filtrate under reduced pressure.[2]

-

-

Final Isolation: The resulting oil is typically pure (>98%). If necessary, purify via vacuum distillation.

Analytical Specifications & Quality Control

Verification of the product structure and purity is essential before downstream use.

| Test | Method | Acceptance Criteria |

| Appearance | Visual | Clear, colorless to pale yellow liquid |

| Purity | HPLC (210 nm) | ≥ 98.0% Area |

| Identity (NMR) | ¹H NMR (CDCl₃) | δ 6.8-7.2 (m, 3H, Ar-H), 4.1 (q, 2H, O-CH2), 2.9 (t, 2H, Ar-CH2), 2.6 (t, 2H, CH2-CO), 1.2 (t, 3H, CH3) |

| Residual Pd | ICP-MS | < 20 ppm (for pharma intermediates) |

Process Safety & Scalability Logic

The following diagram illustrates the critical decision pathways for scaling this protocol safely.

Figure 2: Safety logic flow emphasizing thermal management and catalyst handling.

Expert Insights (Causality & Troubleshooting)

-

Why Pd(OAc)₂/P(o-tol)₃? While simple Pd salts work, the bulky phosphine ligand stabilizes the active Pd(0) species, preventing premature precipitation of Palladium black, which shuts down the reaction on larger scales.

-

Why Hydrogenation over Hydride Reduction? Using LiAlH₄ or NaBH₄ would reduce the ester to an alcohol. Catalytic hydrogenation is specific to the alkene, preserving the ester functionality required in the target.

-

Regioselectivity: The Heck reaction with electron-poor olefins (acrylates) and aryl halides is highly regioselective for the beta-position (linear product), ensuring the correct 3-arylpropanoate skeleton.

References

-

Heck Reaction Mechanism & Conditions

-

Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews. Link

-

- Catalytic Hydrogenation Procedures: Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard Reference for Pd/C reductions).

-

Synthesis of Fluorinated Cinnamates (Analogous Protocols)

-

Xu, H. J., et al. (2011). Ligand-Free Pd-Catalyzed Heck Reaction. Journal of Organic Chemistry. Link

-

-

Horner-Wadsworth-Emmons Alternative (Background)

-

Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig Olefination Reaction. Chemical Reviews. Link

-

Disclaimer: This protocol is intended for use by qualified chemical professionals. Always review the Material Safety Data Sheets (MSDS) for 1-bromo-2,4-difluorobenzene and Palladium catalysts before use.

Sources

- 1. 2,4-Difluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 2. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Triethyl phosphonoacetate - Enamine [enamine.net]

- 5. sioc.cas.cn [sioc.cas.cn]

- 6. Wittig-Horner Reaction [organic-chemistry.org]

- 7. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Triethyl phosphonoacetate - Wikipedia [en.wikipedia.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. orgsyn.org [orgsyn.org]

Application Note: A Strategic Guide to Solvent Selection for Reactions of Ethyl 3-(2,4-difluorophenyl)propanoate

Abstract

Ethyl 3-(2,4-difluorophenyl)propanoate is a versatile synthetic intermediate, particularly valuable in the development of pharmaceutical agents and agrochemicals. The success of chemical transformations involving this substrate—ranging from hydrolysis and amidation to reduction—is critically dependent on the appropriate selection of the reaction solvent. This guide provides a detailed framework for choosing optimal solvents, grounded in mechanistic principles and supported by validated experimental protocols. We will explore how solvent properties such as polarity, proticity, and boiling point directly influence reaction kinetics, yield, and purity, offering researchers a robust resource to enhance experimental design and outcomes.

Introduction: The Critical Role of the Solvent

The solvent is not merely a medium in which a reaction occurs; it is an active participant that can profoundly influence the reaction's pathway and efficiency. For a substrate like Ethyl 3-(2,4-difluorophenyl)propanoate, with its polar ester group and fluorinated aromatic ring, solvent choice dictates:

-

Solubility: Ensuring all reactants, reagents, and catalysts are in the same phase is fundamental for optimal reaction rates.

-

Reactivity: Solvents can stabilize or destabilize reactants, intermediates, and transition states, thereby altering the energy landscape of the reaction.

-

Selectivity: The desired reaction pathway can be favored over side reactions by a judicious choice of solvent.

-

Work-up and Purification: A solvent's boiling point and miscibility with other liquids are key considerations for product isolation.

This document serves as a comprehensive guide, blending theoretical principles with practical, step-by-step protocols for common transformations of Ethyl 3-(2,4-difluorophenyl)propanoate.

Physicochemical Profile & Solubility

Understanding the substrate is the first step in effective solvent selection.

-

Molecular Formula: C₁₁H₁₂F₂O₂

-

Molecular Weight: 214.21 g/mol

-

Appearance: Typically a liquid or low-melting solid.

-

General Solubility: As an ester, it is a relatively polar molecule but lacks hydrogen bond-donating capabilities. It exhibits good solubility in a wide range of common organic solvents such as alcohols, ethers, and chlorinated solvents.[1] Its solubility in water is expected to be limited.[2]

A Framework for Solvent Selection

The ideal solvent must be tailored to the specific reaction mechanism. The following decision-making workflow provides a logical approach to solvent selection for key reaction classes.

Sources

Separation of Ethyl 3-(2,4-difluorophenyl)propanoate from unreacted acid

HaloSynth Technical Support Center: Separation Protocols Topic:

Technical Overview & Chemical Context

The Challenge: In the esterification of 3-(2,4-difluorophenyl)propanoic acid, the primary impurity is often the unreacted starting material (the acid). The presence of the 2,4-difluoro substitution pattern on the phenyl ring increases the lipophilicity of both species compared to their non-fluorinated analogs. This can complicate standard aqueous workups, as the fluorinated acid salt may exhibit "soap-like" behavior, leading to emulsions or incomplete partitioning into the aqueous phase.

Chemical Species Profile:

| Feature | Target: Ethyl Ester | Impurity: Unreacted Acid |

| Structure | Ethyl 3-(2,4-difluorophenyl)propanoate | 3-(2,4-difluorophenyl)propanoic acid |

| Nature | Neutral, Lipophilic | Weak Acid (pKa ≈ 4.7–4.[1]8) |

| Solubility (Organic) | High (EtOAc, DCM, Ether) | Moderate to High |

| Solubility (Aq.[1] Base) | Insoluble | Soluble (as Carboxylate Salt) |

| TLC Behavior | High R_f (Non-polar) | Low R_f (Streaks on silica) |

Troubleshooting Guide (Q&A)

Q1: I washed my reaction mixture with saturated sodium bicarbonate (NaHCO₃), but NMR still shows significant acid contamination. Why?

Diagnosis: This is a common issue with lipophilic fluorinated acids.[1]

-

Insufficient pH Differential: While NaHCO₃ (pH ~8.[1]5) is theoretically strong enough to deprotonate the acid (pKa ~4.7), the equilibrium may not fully drive the lipophilic salt into the aqueous layer, especially if the organic solvent is very non-polar (like hexanes).

-

"Oiling Out": The sodium salt of the fluorinated acid may form an oil at the interface rather than dissolving fully in the water, leading to it being carried back into the organic layer.

Solution:

-

Switch Base: Use 10% Sodium Carbonate (Na₂CO₃) instead of bicarbonate. The higher pH (~11) ensures complete deprotonation without being strong enough to rapidly hydrolyze the ethyl ester at room temperature.

-

Solvent Modification: Ensure your organic phase is Ethyl Acetate or Dichloromethane (DCM) rather than Diethyl Ether.[1] The slightly higher polarity helps keep the ester in solution while allowing the salt to partition.

-

The "Back-Extract" Technique: After the first basic wash, extract the aqueous layer once with fresh organic solvent to recover any trapped ester, then combine the organic layers.

Q2: A thick, white emulsion formed during the aqueous wash. It won't separate. What do I do?

Diagnosis: Fluorinated aromatic compounds are notorious for stabilizing emulsions.[1] The carboxylate salt of your acid is acting as a surfactant (a fluorinated soap).

Solution:

-

The Brine Break: Add saturated NaCl (brine) solution directly to the separatory funnel. The increased ionic strength forces the organic materials out of the aqueous phase (Salting Out).

-

Filtration: If solid particulates are stabilizing the emulsion, filter the entire biphasic mixture through a pad of Celite®.

-

Time & Gravity: If using DCM (d > 1.0), the organic layer is on the bottom. Sometimes, simply gently swirling (not shaking) and waiting 20 minutes is the best remedy.

Q3: My yield is lower than expected. Did I lose product during the workup?

Diagnosis: You likely hydrolyzed the ester or lost it during a vigorous acidic wash.[1]

Solution:

-

Avoid Strong Bases: Never use NaOH or KOH for the initial wash unless the reaction is on ice and very brief.

-

Check the Aqueous Layer: Acidify a small sample of your aqueous waste with HCl.[1] If a precipitate forms (the acid), you successfully removed the impurity. If no precipitate forms, the acid might still be in your organic layer (see Q1).

Detailed Protocols

Protocol A: Optimized Acid-Base Extraction (Recommended)

This protocol utilizes the acidity difference to selectively sequester the impurity in the aqueous phase.

-

Dilution: Dilute the crude reaction mixture with Ethyl Acetate (EtOAc) . (Ratio: ~10 mL solvent per 1 mmol substrate).[1]

-

Acid Wash (Quench): If a mineral acid catalyst (H₂SO₄) was used, wash once with water to remove the bulk of the catalyst.

-

Base Extraction (The Critical Step):

-

Brine Wash: Wash the organic layer once with saturated Brine to remove residual water and break partial emulsions.[1]

-

Drying: Dry over anhydrous MgSO₄ (Magnesium Sulfate).[1] Filter and concentrate.

Protocol B: Flash Column Chromatography

If extraction yields <95% purity, use silica gel chromatography.[1]

-

Stationary Phase: Silica Gel (60 Å).[1]

-

Mobile Phase: Hexanes : Ethyl Acetate gradient.

-

Visualization: UV Light (254 nm).[1] The difluorophenyl ring is UV active.[1]

Visual Workflow (Graphviz)

The following diagram illustrates the logic flow for the separation process.

Caption: Logical workflow for the acid-base separation of the target ester from unreacted acid.

FAQ

Q: Can I use distillation to separate them? A: It is risky but possible.[1] The boiling point of the ester will be significantly lower than the acid (which can dimerize). However, phenylpropanoic acids often decarboxylate or degrade at high temperatures (>200°C).[1] Vacuum distillation (0.1–1.0 mmHg) is required.[1] Ensure the acid is removed via extraction first to prevent side reactions in the distillation pot.

Q: How do I monitor the reaction progress? A: TLC (Thin Layer Chromatography) is best.

-

Eluent: 20% Ethyl Acetate / 80% Hexanes.[1]

-

Appearance: The Ester will have an R_f ~ 0.6–0.[1]7. The Acid will have an R_f < 0.3 and will likely streak.[1]

-

Stain: Both are UV active.[1] Potassium Permanganate (KMnO₄) stain will also work (oxidizes the benzylic position slightly).[1]

References

-

Organic Syntheses, Coll.[1] Vol. 9, p. 18 (1998); Vol. 74, p. 224 (1997). General procedures for esterification and workup of phenylpropanoic acid derivatives.[1]Link

-

Sigma-Aldrich Technical Library. Properties of Fluorinated Phenylpropanoic Acids.Link

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for Ethyl 3-(2,4-difluorophenyl)propanoate.Link

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry (5th Edition).[1] Longman Scientific & Technical, 1989.[1] (Standard reference for Acid-Base Extraction protocols).

Sources

Handling moisture sensitivity in Ethyl 3-(2,4-difluorophenyl)propanoate production

Executive Summary & Molecule Profile[1]

Target Molecule: Ethyl 3-(2,4-difluorophenyl)propanoate CAS: 122436-54-8 (generic reference for structure class) Primary Application: Pharmaceutical intermediate (e.g., fluoro-substituted prostaglandins, anti-inflammatory agents).[1]

The Core Challenge:

While simple alkyl esters are often considered stable, the 2,4-difluoro substitution pattern on the phenyl ring significantly alters the electronic environment of the ester carbonyl. The strong electron-withdrawing nature (inductive effect,

Consequence: This molecule is kinetically more susceptible to nucleophilic attack (hydrolysis) than its non-fluorinated analog, ethyl 3-phenylpropanoate.[1] Moisture control is not just about yield; it is about preventing the equilibrium from shifting back to the starting acid during storage and workup.

Technical Deep Dive: The "Why" Behind the Sensitivity

To troubleshoot effectively, you must understand the mechanism.

The Fluorine Inductive Effect

In a standard ester, the carbonyl carbon is partially positive (

-

Activation: This "activates" the carbonyl, lowering the energy barrier for water (a nucleophile) to attack.

-

Acid Catalysis: If your final product retains trace acidic catalysts (e.g.,

or

Visualization: Electronic Activation & Hydrolysis Pathway

Caption: Figure 1.[1] The inductive effect of fluorine atoms increases the electrophilicity of the carbonyl carbon, facilitating rapid hydrolysis in the presence of moisture.

Troubleshooting Guides (Q&A Format)

Module A: Synthesis Failure (Low Yield / Incomplete Conversion)

User Question: "I am synthesizing the ester via the acid chloride route (using Thionyl Chloride). My TLC shows starting material remaining despite refluxing for 4 hours. Why?"

Diagnosis: Reagent Quenching via Solvent Moisture.